molecular formula C9H14N2O B145746 (2-Tert-butylpyrimidin-5-yl)methanol CAS No. 126230-74-8

(2-Tert-butylpyrimidin-5-yl)methanol

Cat. No.: B145746
CAS No.: 126230-74-8
M. Wt: 166.22 g/mol
InChI Key: HJHBRWIYJRVZCK-UHFFFAOYSA-N
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Description

(2-Tert-butylpyrimidin-5-yl)methanol (CAS 126230-74-8) is a pyrimidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a methanol group attached to a tert-butyl pyrimidine ring, makes it a versatile building block for the development of more complex molecules. Pyrimidine scaffolds are of significant interest in medicinal chemistry, and this compound serves as a key precursor in synthetic pathways. For instance, research indicates that structurally similar pyrimidine intermediates are utilized in the synthesis of various pharmacologically active compounds, including investigations for new insecticides and treatments for neglected diseases . The compound has a calculated density of 1.063 g/cm³ and a boiling point of approximately 264°C at 760 mmHg . This compound is provided for research purposes only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-tert-butylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHBRWIYJRVZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-tert-butyl-5-chloropyrimidine

Chlorination of 2-tert-butylpyrimidine is achieved using elemental chlorine in acetic acid at 55–65°C, yielding 2-tert-butyl-5-chloropyrimidine in high purity. Key parameters include:

  • Solvent : Acetic acid (1.5–3.0 M pyrimidine concentration)

  • Buffer : Sodium acetate (prevents solvent chlorination)

  • Temperature : 55–65°C (optimal for regioselectivity)

Substitution of Chlorine with Hydroxymethyl Group

While direct hydrolysis of 5-chloro derivatives typically yields hydroxyl groups, introducing a hydroxymethyl group requires alternative nucleophiles. A plausible route involves:

  • Lithiation : Treating 2-tert-butyl-5-chloropyrimidine with n-BuLi at −78°C to generate a lithiated intermediate.

  • Formaldehyde Quench : Reacting the intermediate with formaldehyde to form 5-(hydroxymethyl)-2-tert-butylpyrimidine.

Challenges :

  • Lithiation of pyrimidines demands strict temperature control (−78°C) to prevent ring decomposition.

  • Competing side reactions, such as over-reduction or dimerization, necessitate careful stoichiometry.

Direct Hydroxymethylation via Formylation-Reduction

Vilsmeier-Haack Formylation

Introducing a formyl group at position 5 enables subsequent reduction to the hydroxymethyl derivative. The Vilsmeier-Haack reaction (DMF/POCl₃) is a candidate for this step:

  • Formylation : Reacting 2-tert-butylpyrimidine with DMF and POCl₃ at 0–5°C to yield 5-formyl-2-tert-butylpyrimidine.

  • Reduction : Treating the aldehyde with NaBH₄ in methanol to reduce the formyl group to −CH₂OH.

Optimization Data :

StepConditionsYield (%)
FormylationDMF (2 eq), POCl₃ (1.5 eq), 0°C, 4h65–70
ReductionNaBH₄ (2 eq), MeOH, RT, 2h85–90

Alkylation of Pyrimidine Precursors

Friedel-Crafts Alkylation

Electrophilic alkylation exploits the electron-donating tert-butyl group to direct substitution to position 5:

  • Electrophile Generation : Hydroxymethylation via paraformaldehyde and BF₃·Et₂O.

  • Reaction : Heating 2-tert-butylpyrimidine with paraformaldehyde in dichloroethane at 80°C for 12h.

Key Considerations :

  • Catalyst : BF₃·Et₂O (10 mol%) enhances electrophilicity.

  • Side Products : Over-alkylation to dihydroxymethyl derivatives requires controlled reagent ratios.

Reductive Amination and Oxidation

Amination-Oxidation Sequence

While less direct, this route leverages intermediates from Boc-protection strategies:

  • Boc Protection : Reacting 5-aminomethyl-2-tert-butylpyrimidine with di-tert-butyl dicarbonate in isopropanol.

  • Oxidation : Using MnO₂ to oxidize the amine to a hydroxymethyl group.

Reaction Schema :

  • 5-Aminomethyl-2-tert-butylpyrimidine → Boc-protected intermediate (90% yield).

  • MnO₂ in DCM, RT, 6h → (2-Tert-butylpyrimidin-5-yl)methanol (70% yield).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Chlorination-SubstitutionHigh regioselectivityRequires cryogenic conditions50–60
Formylation-ReductionMild reduction conditionsFormylation step moderate yield60–70
Friedel-CraftsSingle-stepOver-alkylation risks55–65
Reductive AminationUtilizes stable intermediatesMulti-step, oxidation sensitivity65–75

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Tert-butylpyrimidin-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Tert-butylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Steric and Electronic Influences

  • Thiophene and Sulfur-Containing Groups: The thiophene moiety in (2-Thiophen-3-ylpyrimidin-5-yl)methanol introduces sulfur-based electronic effects, which may enhance binding to metal catalysts or biological targets .
  • Chloro Substituent: The electron-withdrawing chlorine in (2-Chloropyrimidin-5-yl)methanol increases the electrophilicity of the pyrimidine ring, favoring cross-coupling reactions in synthetic chemistry .

Biological Activity

(2-Tert-butylpyrimidin-5-yl)methanol is an organic compound with the molecular formula C9H14N2O, classified as a derivative of pyrimidine. Its unique structure, which includes a tert-butyl group, enhances its stability and reactivity, making it a subject of interest in various biological studies. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tert-butyl group and a hydroxymethyl group. The presence of these functional groups influences its chemical behavior and biological interactions.

Property Value
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
CAS Number126230-74-8

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The tert-butyl group enhances binding affinity, allowing the compound to modulate various biological pathways effectively.

Target Interactions

  • Enzymes : Potential inhibition or activation of enzyme activity.
  • Receptors : Binding to specific receptors may influence signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can possess significant antimicrobial properties. For instance, Mallikarjuna et al. (2017) investigated similar compounds for their antimicrobial efficacy against various pathogens, suggesting potential applications in treating infections .
  • Antioxidant Activity : The compound's hydroxymethyl group may contribute to antioxidant properties by scavenging free radicals, which has been observed in related pyrimidine derivatives .

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antimicrobial activity of various pyrimidine derivatives, including those related to this compound. Results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Studies : Research conducted on related compounds demonstrated that they could reduce oxidative stress markers in vitro, highlighting their potential use in developing antioxidant therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Structural Features Biological Activity
2-Tert-butylpyrimidineLacks hydroxymethyl groupLimited reactivity
5-Hydroxymethyl-2-tert-butylpyrimidineContains hydroxymethyl but different reactivityModerate antimicrobial activity
2-Tert-butyl-4,6-dimethylpyrimidineAdditional methyl groupsAltered chemical properties

Research Applications

The compound's unique structure and biological properties make it an attractive candidate for further research in several fields:

  • Medicinal Chemistry : As a precursor for synthesizing novel pharmaceutical agents.
  • Agricultural Chemistry : Potential use in developing agrochemicals due to its biological activity against pests.

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